molecular formula C7H13ClFN B15297950 7-Fluoro-5-azaspiro[3.4]octane hydrochloride

7-Fluoro-5-azaspiro[3.4]octane hydrochloride

Katalognummer: B15297950
Molekulargewicht: 165.63 g/mol
InChI-Schlüssel: HEFXCHBIWZWYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C6H11ClFNO. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different strategies . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in large quantities with high purity, suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-5-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-5-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 7-Fluoro-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 7-Fluoro-5-azaspiro[3.4]octane hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the fluorine atom at the 7th position.

Eigenschaften

Molekularformel

C7H13ClFN

Molekulargewicht

165.63 g/mol

IUPAC-Name

7-fluoro-5-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H12FN.ClH/c8-6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2;1H

InChI-Schlüssel

HEFXCHBIWZWYOF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(CN2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.